1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine
Description
Properties
IUPAC Name |
2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H5,6,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVYCPCRSZEUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476294 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640284-75-9 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with cyanamide in the presence of a base, such as sodium ethoxide, to form the desired compound . The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The C-4 and C-6 positions of the pyrazolo[3,4-d]pyrimidine core are highly reactive toward nucleophilic substitution. For example:
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Chlorination : Treatment with POCl₃ and PCl₅ under reflux conditions converts hydroxyl groups to chlorides. In one study, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized in 85% yield .
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Amination : Reaction with aniline at room temperature substitutes the C-4 chloride with a phenylamino group, achieving 78% yield .
Table 1: Substitution Reactions at C-4 and C-6 Positions
Cyclization and Ring Formation
The pyrazolo[3,4-d]pyrimidine scaffold is often constructed via cyclization of 5-aminopyrazole precursors:
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One-Flask Synthesis : A novel method uses 5-aminopyrazoles with PBr₃ in DMF, followed by hexamethyldisilazane (HMDS), to achieve cyclization. Yields range from 56% to 91% depending on substituents .
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Sugar Conjugation : Reaction with D-glucose or D-xylose under acidic conditions introduces glycosyl moieties at the C-3 position, yielding amino-sugar derivatives .
Table 2: Cyclization Reactions for Core Formation
Esterification and Hydrolysis
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Esterification : Reaction with diethyl carbonate introduces ethoxycarbonyl groups at the C-4 amino position (e.g., 11a-b in 67–72% yield) .
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Hydrolysis : Alkaline hydrolysis of cyano groups to carboxamides proceeds efficiently (e.g., 85% yield for 4-carboxamide derivative) .
Cross-Coupling Reactions
Suzuki-Miyaura coupling enables aryl group introduction at C-3:
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3-Iodo derivatives react with boronic acids (Pd(PPh₃)₄ catalyst) to form 3-aryl-substituted analogs (10a-f, 64–89% yield) .
Intramolecular Interactions and Polymorphism
Crystallographic studies reveal intramolecular N–H···π interactions between the pyrazolo[3,4-d]pyrimidine core and substituents, influencing conformational polymorphism. For example:
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α- and β-Polymorphs : Differ in dihedral angles between the core and substituents (70.37° vs. 42.21°), affecting solubility and bioavailability .
Biological Activity Correlations
Structural modifications directly impact pharmacological properties:
Scientific Research Applications
Biological Activities
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine exhibits a range of biological activities:
- Antimicrobial Activity : Compounds derived from this scaffold have shown significant activity against various bacterial and fungal strains. For instance, specific derivatives demonstrated potent antimicrobial effects compared to standard treatments .
- Antitumor Properties : Research indicates that certain derivatives act as effective inhibitors of cancer cell proliferation. For example, compounds have been tested against the NCI 60 cancer cell lines, showing promising anti-proliferative effects .
- CNS Modulation : Some derivatives have been studied for their potential in treating neurological disorders due to their ability to modulate central nervous system activity .
- Cardiovascular Applications : The compound has also been explored for its potential in managing cardiovascular diseases through various mechanisms .
Case Study 1: Antitumor Activity
A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-proliferative activity against multiple cancer cell lines. Notably, one compound exhibited IC50 values significantly lower than established chemotherapeutics, indicating its potential as a new anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and tested for antimicrobial activity. The results showed that several compounds had superior efficacy against resistant bacterial strains compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways that are crucial for cancer cell proliferation . Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine derivatives vary significantly based on substituent modifications. Below is a detailed comparison with structurally related analogs:
Structural Modifications and Physicochemical Properties
Substituents at the N3 and N4 positions influence solubility, melting points, and bioavailability. For example:
Key Observations :
- Electron-withdrawing groups (e.g., bromine) increase melting points but reduce yields due to steric hindrance .
- Methoxy groups enhance solubility in polar solvents (e.g., methanol) .
Key Observations :
Biological Activity
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. Its structure features a fused pyrazole and pyrimidine ring with amino groups that enhance its reactivity and biological interactions. This compound has been explored for various applications, including anticancer properties and kinase inhibition.
This compound functions primarily as a kinase inhibitor , mimicking the adenine moiety of ATP. This allows it to bind effectively to kinase active sites, disrupting their function and subsequently affecting multiple signaling pathways involved in cell proliferation and survival. Notably, it inhibits cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR) .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
The following table summarizes the IC50 values of this compound against different cancer cell lines:
Apoptosis Induction
Flow cytometric analyses have shown that treatment with this compound leads to significant apoptosis in cancer cells. For instance, in A549 cells treated with concentrations ranging from 2.0 to 4.0 µM, the percentage of apoptotic cells increased substantially compared to controls .
Kinase Inhibition
The compound has been identified as a potent inhibitor of EGFR, with IC50 values reported at nanomolar concentrations:
This indicates its potential as a therapeutic agent for cancers driven by EGFR mutations.
Case Studies
Several studies have highlighted the potential of this compound in clinical applications:
- Study on Antitumor Activity : A study reported that derivatives of this compound showed high inhibitory activity against various tumor cell lines. The lead compound exhibited better efficacy than doxorubicin in some cases .
- EGFR Inhibition Study : Another research effort synthesized new derivatives aimed at inhibiting EGFR, demonstrating significant anti-proliferative effects and apoptosis induction in treated cells .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly influenced biological activity, underscoring the importance of this structure for anticancer efficacy .
Q & A
Q. How are metabolic stability and bioavailability optimized for in vivo applications?
- Prodrug strategies (e.g., phosphate esterification of hydroxyl groups) enhance solubility. Pharmacokinetic profiling (e.g., t in plasma) identifies candidates with favorable ADME properties. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can mitigate rapid clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
